2-Piperidin-3-yl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidin-3-yl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound 2-Piperidin-3-yl-1,3-benzoxazole is a derivative of piperidine and benzoxazole . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Given the wide range of biological activities exhibited by piperidine and benzoxazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by piperidine and benzoxazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-3-yl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a suitable piperidine derivative. One common method includes the reaction of 2-aminophenol with piperidine-4-carboxylic acid under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts such as metal catalysts or nanocatalysts can also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-3-yl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of benzoxazole-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
2-Piperidin-3-yl-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
2-Piperidin-3-yl-1,3-benzoxazole can be compared with other benzoxazole derivatives and piperidine-containing compounds:
Similar Compounds: 2-(1,4-Diazepan-1-yl)-1,3-benzoxazole, 2-(1-Piperidinyl)-1,3-benzoxazole-5-carboxylic acid, 3-Piperazin-1-yl-1,2-benzisoxazole.
Uniqueness: The presence of both the benzoxazole and piperidine rings in this compound provides a unique scaffold that can be modified to enhance its biological activity and selectivity.
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJITFGKRQIUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754126-86-8 |
Source
|
Record name | 2-(piperidin-3-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.